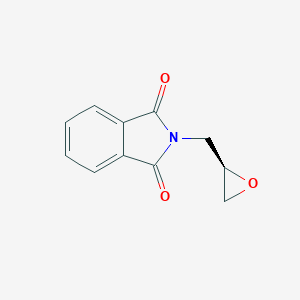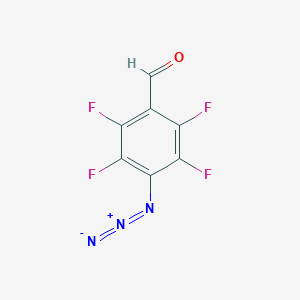
4-Azido-2,3,5,6-tetrafluorobenzaldehyde
説明
4-Azido-2,3,5,6-tetrafluorobenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activity. It is a crosslinkable agent with a photoactivable group that can be used in the study of polymers .
Synthesis Analysis
The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde can be achieved by nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine or, preferably, treatment of pentafluoropyridine with sodium azide in acetonitrile .Molecular Structure Analysis
The molecular formula of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde is C7HF4N3O2 . The SMILES string representation is OC(=O)c1c(F)c(F)c(N=[N+]=[N-])c(F)c1F .Chemical Reactions Analysis
4-Azido-2,3,5,6-tetrafluorobenzaldehyde can react with various compounds. For instance, it can undergo the Staudinger reaction with triphenylphosphine at room temperature . It also partakes in 1,3-dipolar cycloaddition reactions with benzyne, diphenylacetylene, phenylacetylene, cyclopentadiene dimer, and norbornene .科学的研究の応用
Application in Material Chemistry
Field
Summary of the Application
4-Azido-2,3,5,6-tetrafluorobenzaldehyde is used in the development of photo-crosslinkers for conjugated and non-conjugated polyelectrolytes . These materials are useful for generic photo-crosslinking of both conjugated and non-conjugated polyelectrolytes .
Results or Outcomes
Good thermal stability and solubility in polar organic solvents are obtained. Good film retention (>80%) can be achieved with a crosslinker loading of less than 10 wt/wt% for high-molecular polymers (Mw > 100k), superior to alkyl bisazides .
Application in Quantum Dot Patterning
Field
Summary of the Application
4-Azido-2,3,5,6-tetrafluorobenzaldehyde is used in the formation of patterns of quantum dots using a light-driven ligand crosslinker, ethane-1,2-diyl bis (4-azido-2,3,5,6-tetrafluorobenzoate) .
Methods of Application
The specific methods of application are not detailed in the source, but it involves the use of a light-driven ligand crosslinker .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Application in Organic Synthesis
Field
Summary of the Application
2,3,5,6-Tetrafluorobenzaldehyde, which can be derived from 4-Azido-2,3,5,6-tetrafluorobenzaldehyde, is used in the preparation of various organic compounds .
Methods of Application
The compound is used in the synthesis of 1,3-bis (2,4,6-trimethylphenyl)-2-(2,3,5,6-tetrafluorophenyl)imidazolidine and 1,3-dimethyl-2-(2,3,5,6-tetrafluorophenyl)imidazolidine .
Results or Outcomes
Application in One-Pot Synthesis of Fluoro α-Acylamino Amide-Xanthates
Field
Summary of the Application
4-Azido-2,3,5,6-tetrafluorobenzaldehyde is used in the one-pot synthesis of fluoro α-acylamino amide-xanthates via an Isocyanide-based Multicomponent Reaction (IMCR) followed by an SN2 sequence .
Methods of Application
The compound is used with different aldehydes, such as 4-azido-2,3,5,6-tetrafluorobenzaldehyde and 2,3,4,5,6-pentafluorobenzaldehyde, and isocyanides such as tert-butyl, cyclohexyl, and 2,6-dimethylphenyl .
Results or Outcomes
A series of six novel amide-xanthate products containing several fluorine atoms were prepared in moderate to good yields (40–92%) .
Application in Radiotherapy-Triggered Proteolysis Targeting Chimera Prodrug Activation
Field
Summary of the Application
4-Azido-2,3,5,6-tetrafluorobenzaldehyde is used in the synthesis of a cage ((4-azido-2,3,5,6-tetrafluorophenyl) methanol) for radiotherapy-triggered proteolysis targeting chimera prodrug activation .
Methods of Application
The compound is used in the synthesis of (4-azido-2,3,5,6-tetrafluorophenyl) methanol via a procedure by Keana et al .
Results or Outcomes
Application in the Preparation of Imidazolidine Derivatives
Field
Summary of the Application
2,3,5,6-Tetrafluorobenzaldehyde, which can be derived from 4-Azido-2,3,5,6-tetrafluorobenzaldehyde, is used in the preparation of various organic compounds .
Methods of Application
The compound is used in the synthesis of 1,3-bis (2,4,6-trimethylphenyl)-2-(2,3,5,6-tetrafluorophenyl)imidazolidine and 1,3-dimethyl-2-(2,3,5,6-tetrafluorophenyl)imidazolidine .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
特性
IUPAC Name |
4-azido-2,3,5,6-tetrafluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4N3O/c8-3-2(1-15)4(9)6(11)7(5(3)10)13-14-12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZZJXVVOINZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-2,3,5,6-tetrafluorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



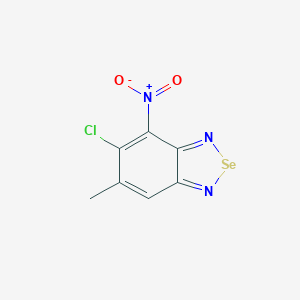
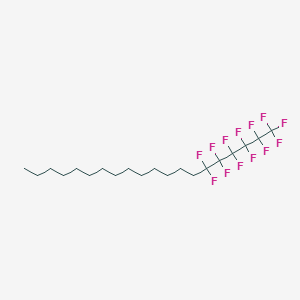

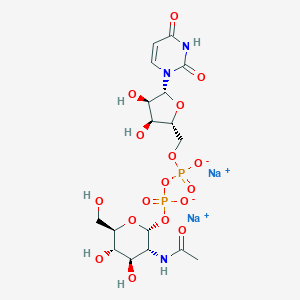
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B116667.png)
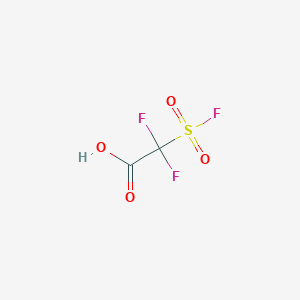


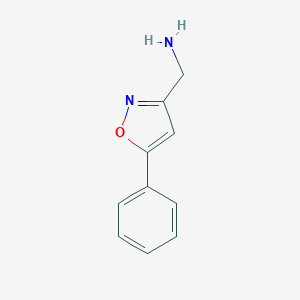

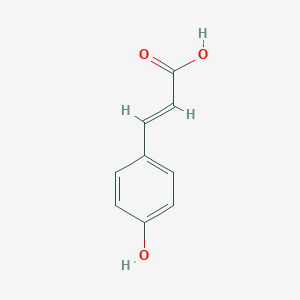
![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)
